molecular formula C11H19N3 B15278442 1-(2-Cyclobutylethyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(2-Cyclobutylethyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B15278442
M. Wt: 193.29 g/mol
InChI Key: UZINQBKGHQLPTK-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylethyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a cyclobutyl group attached to the ethyl chain, which is further connected to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclobutylethyl)-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-cyclobutylethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclobutylethyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring or the cyclobutyl group are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens, alkylating agents, and nucleophiles, can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, agrochemicals, or other industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    1-(2-Cyclohexylethyl)-3,5-dimethyl-1H-pyrazol-4-amine: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

    1-(2-Cyclopentylethyl)-3,5-dimethyl-1H-pyrazol-4-amine: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

Uniqueness

The uniqueness of 1-(2-Cyclobutylethyl)-3,5-dimethyl-1H-pyrazol-4-amine lies in the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(2-cyclobutylethyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-8-11(12)9(2)14(13-8)7-6-10-4-3-5-10/h10H,3-7,12H2,1-2H3

InChI Key

UZINQBKGHQLPTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC2CCC2)C)N

Origin of Product

United States

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